Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its ethyl ester functional group and a chiral center at the 4th position, making it an important molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring. The resulting thiazole is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its thiazole ring and chiral center, which confer specific chemical and biological properties not found in simpler esters. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61999-30-2 |
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Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
QTPQNONFUNQORN-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CSC(=N1)C |
Canonical SMILES |
CCOC(=O)C1CSC(=N1)C |
Origin of Product |
United States |
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